
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, a pyridazinone moiety, and a tolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyridazinone moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolyl group may yield p-toluic acid, while nucleophilic substitution of the chlorophenoxy group may result in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, it could inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the pyridazinone and tolyl groups, potentially resulting in different biological activity.
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: Lacks the chlorophenoxy group, which may affect its chemical reactivity and biological properties.
2-(2-bromophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which could influence its reactivity and interactions.
Biological Activity
The compound 2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chlorophenoxy group and a pyridazinone moiety. Its molecular formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 345.81 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer).
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
HepG2 | 3.25 | Cell cycle arrest at G1 phase |
NCI-H460 | 42.30 | Inhibition of proliferation |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown promising anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic and extrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle at specific phases, preventing further proliferation of cancerous cells.
- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines, thereby reducing inflammation.
Case Study 1: MCF7 Cell Line
In a study conducted to evaluate the anticancer effects on the MCF7 cell line, researchers found that treatment with varying concentrations of the compound resulted in significant cell death through apoptosis. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.
Case Study 2: HepG2 Cell Line
Another investigation assessed the effects on HepG2 cells, revealing that the compound not only inhibited cell growth but also induced G1 phase arrest. This was associated with upregulation of p21 and downregulation of cyclin D1, highlighting its potential as a therapeutic agent in liver cancer management.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-16-7-9-17(10-8-16)19-11-12-22(28)26(25-19)14-4-13-24-21(27)15-29-20-6-3-2-5-18(20)23/h2-3,5-12H,4,13-15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFDLBHMKAOSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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